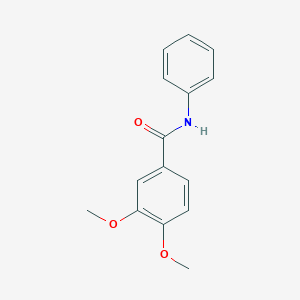

3,4-dimethoxy-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGPOEMZGIABNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353143 | |

| Record name | 3,4-dimethoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-67-4 | |

| Record name | 3,4-dimethoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-dimethoxy-N-phenylbenzamide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-dimethoxy-N-phenylbenzamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis and structural elucidation of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the experimental design. Every protocol herein is constructed as a self-validating system, ensuring reproducibility and scientific integrity.

Strategic Overview: The Amide Bond

The focal point of this synthesis is the formation of an amide bond, a cornerstone of organic and medicinal chemistry.[1][2] The target molecule, this compound, is constructed by coupling two key fragments: the 3,4-dimethoxybenzoyl moiety, derived from veratric acid, and an aniline core. The 3,4-dimethoxy substitution pattern is a prevalent feature in numerous biologically active compounds, making this scaffold a valuable intermediate in synthetic programs.[3][4]

Two principal strategies dominate amide bond formation: direct coupling of a carboxylic acid and an amine using a coupling reagent, or the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride.[2][5] For this synthesis, we will employ the acyl chloride pathway.

Causality of Method Selection: The conversion of 3,4-dimethoxybenzoic acid to its corresponding acyl chloride is a highly efficient and robust transformation. The resulting 3,4-dimethoxybenzoyl chloride is a potent electrophile that reacts readily with the nucleophilic aniline under mild conditions. This method is often preferred for its high yields, rapid reaction times, and straightforward purification, avoiding the complex byproducts sometimes associated with carbodiimide-based coupling reagents.[5][6]

Synthesis Pathway and Mechanism

The synthesis is executed in a two-step sequence, which can be performed as a one-pot procedure. First, the carboxylic acid is activated with thionyl chloride (SOCl₂). Second, the in-situ generated acyl chloride is reacted with aniline in the presence of a base to yield the final product.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for clarity and reproducibility. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |

| 3,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 93-07-2 | Starting material.[7] |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Corrosive and moisture-sensitive. |

| Aniline | C₆H₇N | 93.13 | 62-53-3 | Toxic. Use with care. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Base to neutralize HCl. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M aqueous solution for work-up. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution for work-up. |

| Brine | NaCl (aq) | - | - | Saturated aqueous solution for work-up. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

Step-by-Step Synthesis Procedure

-

Acyl Chloride Formation:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethoxybenzoic acid (5.0 g, 27.4 mmol).

-

Under an inert atmosphere (N₂ or Ar), add thionyl chloride (5.0 mL, 68.6 mmol). A catalytic amount of dimethylformamide (DMF, 2-3 drops) can be added to accelerate the reaction.

-

Heat the reaction mixture to a gentle reflux (~70-80°C) for 2-3 hours. The solid acid will dissolve as it is converted to the acyl chloride. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step is critical and should be performed carefully to ensure all volatile reactants are removed. The resulting crude 3,4-dimethoxybenzoyl chloride is a tan oil or solid and is used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the crude 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM, 40 mL) in a flask and cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of aniline (2.56 g, 27.4 mmol) and triethylamine (4.2 mL, 30.2 mmol) in anhydrous DCM (20 mL).

-

Slowly add the aniline/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C. The triethylamine is essential to scavenge the HCl produced during the reaction.[8]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).[9]

-

-

Work-up and Purification:

-

Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess aniline and triethylamine, followed by saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted acid, and finally with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a white or off-white solid.[10]

-

Structural Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step in synthetic chemistry. A combination of physical and spectroscopic methods provides a comprehensive structural proof.

Caption: Workflow for the purification and characterization of the final product.

Physical and Spectroscopic Data Summary

| Analysis | Property | Expected Result |

| Physical | Appearance | White to off-white solid |

| Melting Point | ~162 °C[11] (for N-phenylbenzamide, expect similar range) | |

| Mass Spec. | Molecular Weight | 257.29 g/mol [12] |

| MS (ESI+) | Expected m/z: 258.11 ([M+H]⁺)[12] | |

| ¹H NMR | δ ~8.0-7.0 ppm | Aromatic Protons (multiplets) |

| δ ~3.9 ppm | Methoxy Protons (-OCH₃) (singlet, 6H) | |

| δ ~8.5-9.5 ppm | Amide Proton (N-H) (broad singlet, 1H) | |

| ¹³C NMR | δ ~165 ppm | Carbonyl Carbon (C=O) |

| δ ~150, ~148 ppm | Aromatic Carbons attached to -OCH₃ | |

| δ ~140-110 ppm | Other Aromatic Carbons | |

| δ ~56 ppm | Methoxy Carbons (-OCH₃) | |

| IR Spec. | ~3300 cm⁻¹ | N-H stretch |

| ~1650 cm⁻¹ | C=O stretch (Amide I band) | |

| ~1530 cm⁻¹ | N-H bend / C-N stretch (Amide II band) | |

| ~1250, ~1020 cm⁻¹ | C-O stretch (ether) |

Trustworthiness through Self-Validation: The convergence of data from these orthogonal techniques provides a robust validation of the final structure. The molecular weight from mass spectrometry must match the synthesized molecule. The ¹H and ¹³C NMR spectra must account for every unique proton and carbon in the proposed structure, with chemical shifts and coupling patterns consistent with their chemical environment. Finally, IR spectroscopy confirms the presence of the key functional groups, particularly the characteristic amide C=O and N-H bonds. Discrepancies in any of these analyses would invalidate the structural assignment and indicate the presence of impurities or an incorrect product.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

-

HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

-

Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

-

Supporting Information for an article. (n.d.). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 669333, 3,4-dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3973387, 3,4-dimethoxy-N-[4-(phenoxymethyl)phenyl]benzamide. PubChem. [Link]

-

PrepChem. (2023). Synthesis of A. 3-Methoxy-N-phenylbenzamide. PrepChem.com. [Link]

-

Dai, J., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 17(9), 11032-11042. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67923869, 3,4-Dimethoxy-2-phenylbenzamide. PubChem. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. [Link]

-

PubChemLite. (n.d.). This compound (C15H15NO3). PubChemLite. [Link]

-

Kumar, A., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Magnetic Resonance in Chemistry, 52(6), 291-296. [Link]

-

Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Ozoe, Y., et al. (2010). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 35(2), 157-164. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7121, Veratric Acid. PubChem. [Link]

-

Akili, S., et al. (2019). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

-

Akkurt, M., et al. (2005). 3,4-Dimethoxy-N-(3-nitrobenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4212-o4214. [Link]

-

SpectraBase. (n.d.). N-phenylbenzamide. SpectraBase. [Link]

-

Wangngae, S., et al. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]

-

NIST. (n.d.). Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. NIST WebBook. [Link]

-

Lioe, H., et al. (2017). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. Australian Journal of Chemistry, 70(10), 1085-1091. [Link]

-

Stenutz, R. (n.d.). N-phenylbenzamide. Stenutz. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2440680, 3,4-dimethoxy-N-(2-(methylthio)phenyl)benzamide. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 238777, N-(3,4-Dimethoxybenzylidene)aniline. PubChem. [Link]

-

NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. hepatochem.com [hepatochem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Amide Synthesis [fishersci.se]

- 6. peptide.com [peptide.com]

- 7. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. N-phenylbenzamide [stenutz.eu]

- 12. PubChemLite - this compound (C15H15NO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-dimethoxy-N-phenylbenzamide

Foreword: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved therapeutics. Its unique combination of rigidity, hydrogen bonding capabilities, and synthetic tractability has made it a privileged scaffold in the design of agents targeting a diverse range of biological entities. The journey from a novel benzamide derivative to a clinically viable drug candidate is, however, critically dependent on a thorough understanding of its physicochemical properties. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a molecule, ultimately dictating its efficacy and safety.[1] This guide provides a comprehensive exploration of the key physicochemical characteristics of a specific benzamide derivative, 3,4-dimethoxy-N-phenylbenzamide, offering both theoretical insights and practical methodologies for its characterization.

Structural and Molecular Profile of this compound

A foundational understanding of a molecule's physicochemical nature begins with its structural and electronic characteristics. This compound is comprised of a central benzamide core with two methoxy groups on the benzoic acid-derived portion and an N-phenyl substituent on the amide.

Molecular Formula: C₁₅H₁₅NO₃

Molecular Weight: 257.28 g/mol [2]

IUPAC Name: this compound

The presence of the electron-donating methoxy groups influences the electron density of the aromatic ring, while the amide linkage introduces a planar, polar functional group capable of acting as both a hydrogen bond donor and acceptor. The N-phenyl ring contributes to the overall lipophilicity of the molecule.

Key Physicochemical Parameters: A Tabulated Summary

For a rapid assessment of the drug-like properties of this compound, a summary of its key physicochemical parameters is presented below. It is important to note that while experimentally determined values are the gold standard, in their absence, high-quality computational predictions provide valuable initial insights. The following table includes computed values from reputable sources.

| Physicochemical Property | Value (Computed) | Significance in Drug Development |

| Molecular Weight | 257.28 g/mol [2] | Influences diffusion, bioavailability, and conformity to Lipinski's Rule of Five.[3] |

| logP (Octanol-Water Partition Coefficient) | 2.4[2] | A measure of lipophilicity, affecting membrane permeability, solubility, and off-target interactions.[4] |

| Topological Polar Surface Area (TPSA) | 61.6 Ų[2] | Predicts membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The amide N-H group can donate a hydrogen bond, influencing target binding and solubility. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and two methoxy oxygens can accept hydrogen bonds, impacting solubility and receptor interactions. |

| pKa (Acid Dissociation Constant) | Not readily available (predicted to be weakly acidic/basic) | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |

Experimental Determination of Physicochemical Properties

To ensure the scientific rigor required in drug development, the computed properties of this compound must be validated through experimental determination. The following section outlines the standard protocols for key physicochemical assays.

Lipophilicity (logP) Determination: The Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.[4] The shake-flask method remains the gold standard for its determination.[1]

Experimental Workflow for logP Determination

Caption: Workflow for logP determination using the shake-flask method.

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements.

-

Centrifugation: Ensures a clean separation of the two phases, preventing cross-contamination during sampling.

-

HPLC-UV Analysis: Provides a sensitive and accurate method for quantifying the concentration of the analyte in each phase.

Aqueous Solubility Assessment

Aqueous solubility is a key determinant of a drug's bioavailability.[5] The shake-flask method is also a reliable approach for determining thermodynamic solubility.

Experimental Protocol for Aqueous Solubility:

-

Preparation: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the sample to pellet the undissolved solid.

-

Sampling and Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

pKa Determination via Potentiometric Titration

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[1] For benzamides, which can have weakly acidic or basic properties, potentiometric titration is a suitable method.

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Expert Insights:

-

The choice of a co-solvent is often necessary for compounds with low aqueous solubility to ensure complete dissolution before titration.

-

The use of a standardized titrant is critical for the accuracy of the pKa determination.

Structural Elucidation and Purity Assessment

Confirming the chemical identity and purity of a synthesized compound is a non-negotiable aspect of physicochemical characterization.

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the atomic connectivity of this compound. The expected proton and carbon signals can be predicted and compared with the experimental spectra.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for assessing the purity of organic compounds. The peak area of the main component relative to the total peak area gives a quantitative measure of purity.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. For N-phenylbenzamide, the melting point is reported to be in the range of 161-165 °C.[6] The melting point of this compound is expected to be influenced by the additional methoxy groups.

The Interplay of Physicochemical Properties and Biological Fate

The physicochemical properties of this compound are not just abstract numbers; they are critical determinants of its behavior in a biological system.[5][7][8]

Logical Relationship of Physicochemical Properties to ADMET

Caption: The influence of physicochemical properties on the ADMET profile.

A balanced profile is essential for a successful drug candidate. For instance, high lipophilicity can enhance membrane permeability but may also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[4] Therefore, the experimental data gathered for this compound should be interpreted holistically to predict its potential as a therapeutic agent.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical step in its evaluation as a potential drug candidate. This guide has outlined the key parameters to be assessed, provided robust experimental protocols for their determination, and contextualized their importance within the broader field of drug discovery. By adhering to these principles of scientific integrity and thorough experimental validation, researchers can build a solid foundation for the further development of this and other novel benzamide derivatives.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). [Source not further specified]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved from [Link]

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). [Source not further specified]

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- What are the physicochemical properties of drug?. (2023). LookChem.

-

3,4-dimethoxy-N-[4-(phenoxymethyl)phenyl]benzamide. (n.d.). PubChem. Retrieved from [Link]

- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.

-

3,4-dimethoxy-N-[(2S)-2-phenylpropyl]benzamide. (n.d.). PubChem. Retrieved from [Link]

-

3,4-dimethoxy-N-(2-naphthyl)-N-phenylbenzamide. (n.d.). PubChem. Retrieved from [Link]

- Synthesis and analysis of amides. (n.d.).

-

3,4-dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide. (n.d.). PubChem. Retrieved from [Link]

-

3,4-dimethoxy-N-(2-(methylthio)phenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

- Benzamide. (n.d.). Slideshare.

- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv

-

3,4-dimethoxy-N-(4-phenylbutyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

-

3,4-Dimethoxy-2-phenylbenzamide. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry.

- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). MDPI.

- This compound (C15H15NO3). (n.d.). PubChemLite.

- 4-methoxy-N-phenylbenzamide. (n.d.). Stenutz.

- Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. (2020).

- N-phenylbenzamide. (n.d.). [Source not further specified].

-

Benzamide, N-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.). NIH.

- 3-Methoxy-N-phenylbenzamide. (n.d.). BIOFOUNT.

- 3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide. (n.d.). Chemdiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,4-Dimethoxy-2-phenylbenzamide | C15H15NO3 | CID 67923869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 8. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-dimethoxy-N-phenylbenzamide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dimethoxy-N-phenylbenzamide is a member of the N-phenylbenzamide class of organic compounds, a scaffold that is of significant interest in medicinal chemistry and materials science. The N-phenylbenzamide core structure is found in numerous biologically active molecules, and the specific substitution pattern of the 3,4-dimethoxy groups on the benzoyl ring and the unsubstituted phenyl group on the nitrogen atom imparts distinct physicochemical properties that influence its molecular interactions, stability, and potential applications. This guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis, and known or predicted properties, serving as a foundational resource for researchers exploring its potential in drug discovery and other scientific endeavors.

Chemical Identity and Molecular Structure

This compound is an aromatic amide characterized by a central amide linkage connecting a 3,4-dimethoxyphenyl group and a phenyl group.

Core Identifiers

| Property | Value | Source |

| CAS Number | 1522-67-4 | [1] |

| Molecular Formula | C₁₅H₁₅NO₃ | [2] |

| Molecular Weight | 257.29 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)OC | [2] |

| InChI Key | GKGPOEMZGIABNE-UHFFFAOYSA-N | [2] |

Molecular Structure Diagram

The molecular structure consists of a planar benzamide core. The two methoxy groups on one aromatic ring and the N-phenyl group are key features influencing its stereochemistry and electronic properties.

Caption: 2D Molecular Structure of this compound.

Synthesis and Mechanism

The most direct and widely applicable method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of aniline with 3,4-dimethoxybenzoyl chloride in the presence of a base.

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 3,4-dimethoxybenzoic acid.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3,4-dimethoxybenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethoxybenzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 75-80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Once the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,4-dimethoxybenzoyl chloride, typically a solid or high-boiling oil, can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve aniline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq.), to the solution.

-

Cool the mixture to 0°C in an ice bath with continuous stirring.

-

Dissolve the crude 3,4-dimethoxybenzoyl chloride (1.1 eq.) from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled aniline solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. If using DCM, transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Reaction Mechanism

The core of the synthesis is a nucleophilic acyl substitution reaction. The mechanism proceeds as follows:

Sources

Biological activity of 3,4-dimethoxy-N-phenylbenzamide derivatives

An In-Depth Technical Guide to the Biological Activity of 3,4-dimethoxy-N-phenylbenzamide Derivatives

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of modern drug discovery. The this compound core represents one such scaffold, demonstrating a remarkable versatility that has captured the attention of researchers globally. Its derivatives have emerged as potent agents across a spectrum of therapeutic areas, including oncology, virology, and microbiology. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this promising class of compounds, intended for professionals engaged in drug development and scientific research.

Chapter 1: Synthetic Pathways and Molecular Design

The synthesis of this compound derivatives is typically achieved through the formation of an amide bond between a 3,4-dimethoxybenzoic acid moiety and a substituted aniline. The choice of synthetic route is critical, as it dictates yield, purity, and the feasibility of creating diverse libraries for screening.

A common and effective method involves the use of coupling agents to facilitate the amide bond formation. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) are frequently employed.[1][2] This approach is favored for its mild reaction conditions and its ability to suppress side reactions, leading to high yields of the desired product. An alternative route involves converting the benzoic acid to a more reactive acyl chloride using thionyl chloride, which then readily reacts with the target aniline.[3]

The strategic rationale behind derivatization often focuses on modifying the N-phenyl ring. The addition of various substituents allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications are crucial for optimizing target engagement, improving pharmacokinetic properties, and reducing off-target toxicity.

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis and purification of a this compound derivative library.

Caption: A typical workflow for synthesizing and screening derivatives.

Chapter 2: Diverse Biological Activities

The this compound scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.

Antiviral Properties

Derivatives of this class have shown significant promise as broad-spectrum antiviral agents.

-

Anti-Enterovirus Activity: A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV71), the causative agent of hand-foot-mouth disease.[1][4] Notably, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated potent activity against multiple EV71 strains, with IC₅₀ values in the low micromolar range (5.7–12 µM) and significantly lower cytotoxicity compared to the reference drug pirodavir.[1][5]

-

Anti-Hepatitis B Virus (HBV) Activity: Certain N-phenylbenzamide derivatives have been investigated for their ability to combat HBV. The mechanism of action for some of these compounds involves the upregulation of the host antiviral protein APOBEC3G (A3G).[2][6] For instance, the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) showed higher anti-HBV activity against both wild-type and drug-resistant HBV strains than the standard-of-care drug lamivudine.[2][6] This activity is linked to its ability to increase intracellular levels of A3G.[2][6]

Anticancer Efficacy

The pyrazole scaffold, when combined with a benzamide moiety, creates molecules with significant therapeutic potential in oncology.[7] Several this compound derivatives have demonstrated potent anticancer activity.

-

Tubulin Polymerization Inhibition: A key mechanism for the anticancer effects of some derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Nimesulide derivatives incorporating a 3,4-dimethoxy benzamide moiety have shown potent activity against lung (H292), ovarian (SKOV3), and breast (SKBR3) cancer cell lines, with IC₅₀ values below 8.8 μM.[8]

-

Cytotoxicity in Various Cancer Cell Lines: Imidazole-based N-phenylbenzamide derivatives have also been synthesized and evaluated for their cytotoxic potential.[9][10] Derivatives with specific substitutions, such as fluorine, exhibited single-digit micromolar IC₅₀ values against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[9] Computational docking studies suggest these compounds may act as ABL1 kinase inhibitors.[9]

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism |

| Nimesulide-3,4-dimethoxybenzamide | H292 (Lung), SKOV3 (Ovarian), SKBR3 (Breast) | < 8.8 | Tubulin Polymerization Inhibition[8] |

| Imidazole-based N-phenylbenzamide | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5 - 11.1 | ABL1 Kinase Inhibition[9][10] |

| Nimesulide-3,4-dimethoxybenzamide | MDA-MB-468 (Breast), DU145 (Prostate) | 3.89 nM, 2.298 nM | Not specified[8] |

Antimicrobial and Antiparasitic Activity

The therapeutic reach of this scaffold extends to infectious diseases caused by bacteria, fungi, and parasites.

-

Antibacterial and Antifungal Activity: A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed to target the multidrug and toxic compound extrusion (MATE) efflux pump, a key mechanism of bacterial resistance.[11][12] These compounds showed promising activity against a panel of bacteria, including S. aureus and P. aeruginosa, as well as the fungus C. albicans.[11] Certain derivatives with indolyl or quinolinyl side-chains demonstrated particularly broad and potent inhibitory effects.[11]

-

Antiparasitic Activity: N-phenylbenzamide derivatives have also been explored as agents against kinetoplastid parasites. Bisarylimidamides containing this core structure were found to be submicromolar inhibitors of Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.[13] The proposed mechanism involves binding to the minor groove of the parasite's kinetoplast DNA (kDNA), disrupting its function and leading to cell death.[13]

Chapter 3: Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with multiple biological targets. The specific mechanism is highly dependent on the substitution pattern of the individual derivative.

Potential Mechanism of Action: Tubulin Inhibition

One of the well-documented mechanisms for the anticancer activity of this class of compounds is the disruption of microtubule function.

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

This pathway illustrates how the derivative, after entering a cancer cell, can bind to tubulin dimers. This interaction prevents their polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. The failure to form a proper spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[8]

Chapter 4: Key Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery. This section provides detailed protocols for the synthesis of a representative compound and for assessing its biological activity.

Synthesis of N-(4-chlorophenyl)-3,4-dimethoxybenzamide

This protocol describes a standard amide coupling reaction.

Materials:

-

3,4-dimethoxybenzoic acid

-

4-chloroaniline

-

N,N'-diisopropylcarbodiimide (DIC)

-

N-hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dimethoxybenzoic acid (1.0 eq), 4-chloroaniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIC (1.2 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel to yield the pure N-(4-chlorophenyl)-3,4-dimethoxybenzamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale: The use of DIC as a coupling agent and HOBt as an additive is a classic combination that efficiently promotes amide bond formation while minimizing side reactions and racemization, ensuring a high yield of the target compound.[1]

MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the concentration at which a compound exhibits 50% inhibition of cell viability (IC₅₀).

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]

-

Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with DMSO).[7]

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Rationale: The MTT assay is a reliable and widely used colorimetric assay for assessing cell metabolic activity. Since metabolic activity is directly proportional to the number of viable cells, this assay provides a robust method for quantifying the cytotoxic effects of a compound.

Chapter 5: Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its demonstrated efficacy against a diverse array of targets—from viral proteins and parasitic DNA to mammalian tubulin—underscores its vast therapeutic potential. Future research will likely focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Deeper exploration of the chemical space around the N-phenyl ring to enhance potency and selectivity.

-

Mechanism Deconvolution: Elucidating the precise molecular interactions with biological targets to guide rational drug design.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing therapeutic agents to overcome drug resistance.

The journey from a promising scaffold to a clinically approved drug is long and arduous, yet the compelling biological profile of this compound derivatives makes them a high-priority area for continued investigation and development.

References

-

Ji, X., Wang, H., Hao, L., Zhang, L., Zhou, W., Wang, C., Li, Z., & Li, Z. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]

-

Al-Warhi, T., Al-Harbi, N. O., Al-Otaibi, M. C., Al-Zharani, M. A., Al-Ghamdi, S. S., Al-Qathama, A., & Al-Shaeri, M. B. (2023). Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment. ACS Omega. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, M. A. A., & El-Adl, K. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12(1), 6339. [Link]

-

Ji, X., Wang, H., Hao, L., Zhang, L., Zhou, W., Wang, C., Li, Z., & Li, Z. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640. [Link]

-

ResearchGate. (n.d.). The activity of the synthesized N-phenylbenzamide derivatives against several strains of EV 71. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

-

Al-Harthy, S., Sola, I., Plou, E., Artigas, L., Leal, I., Gargallo-Viola, D., & Clos, M. V. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(17), 6985-7000. [Link]

- Google Patents. (n.d.). US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.

-

SciSpace. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. SciSpace. [Link]

-

Malik, M. S., Al-Rashida, M., Ahmad, A., Hameed, A., & Ali, S. A. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 808556. [Link]

-

MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

-

ResearchGate. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. ResearchGate. [Link]

-

ResearchGate. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ResearchGate. [Link]

Sources

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]

- 4. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Therapeutic Potential of the 3,4-Dimethoxy-N-phenylbenzamide Scaffold

An In-depth Technical Guide to 3,4-dimethoxy-N-phenylbenzamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3,4-dimethoxy-N-phenylbenzamide (CAS No. 1522-67-4), a member of the versatile benzamide class of organic compounds. While a singular "discovery" event for this specific molecule is not prominently documented in scientific literature, its existence is a logical consequence of the systematic exploration of benzamide chemistry. This guide will delve into its historical context through the lens of established synthetic methodologies, provide detailed protocols for its preparation and characterization, and explore its potential applications in drug discovery by examining the biological activities of structurally related analogues. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and its place within the broader landscape of medicinal chemistry.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of amide bond formation in organic synthesis and the recognition of the benzamide scaffold as a "privileged structure" in medicinal chemistry.[1] Benzamide derivatives are integral to a wide array of pharmaceuticals due to their structural rigidity and ability to participate in hydrogen bonding, which facilitates interactions with biological targets like enzymes and receptors.[1]

The synthesis of N-aryl benzamides has long been a fundamental practice in organic chemistry. Early methods, dating back to the 20th century, typically involved the reaction of a carboxylic acid derivative with an amine.[2] In the case of this compound, this would involve precursors such as 3,4-dimethoxybenzoic acid and aniline. The 3,4-dimethoxy substitution pattern is also a recurring motif in numerous biologically active natural products and synthetic compounds, often associated with anticancer and antioxidant properties.[1]

Therefore, while there may not be a celebrated moment of discovery for this specific molecule, its synthesis and study are a natural extension of foundational chemical principles and the ongoing search for novel therapeutic agents. It is available from chemical suppliers for research purposes, indicating its role as a building block in synthetic chemistry.[3][4]

Synthesis and Characterization

The synthesis of this compound is a straightforward process rooted in classical amide bond formation. The most common and reliable method involves the acylation of aniline with 3,4-dimethoxybenzoyl chloride.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from 3,4-dimethoxybenzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the coupling with aniline to form the final amide product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).

-

Slowly add thionyl chloride (8.0 mL, 109.8 mmol) to the suspension.

-

Stir the reaction mixture at room temperature for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3,4-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve aniline (5.1 g, 54.9 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a separate flask and cool to 0°C in an ice bath.

-

Add triethylamine (8.4 mL, 60.4 mmol) as a non-nucleophilic base.

-

Slowly add a solution of the crude 3,4-dimethoxybenzoyl chloride in anhydrous DCM to the aniline solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₃ | [5] |

| Molecular Weight | 257.28 g/mol | [4] |

| CAS Number | 1522-67-4 | [6] |

| Appearance | Off-white solid | General Observation |

| Predicted XlogP | 2.9 | [5] |

Spectroscopic Characterization:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on both phenyl rings, the methoxy group protons (around 3.9 ppm), and the amide N-H proton (a broad singlet). |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbons, and the carbonyl carbon of the amide. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-O stretching of the methoxy groups. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. Predicted m/z for [M+H]⁺ is 258.11248.[5] |

Biological Activity and Therapeutic Potential (Based on Structural Analogs)

There is limited direct research on the biological activity of this compound itself. However, the pharmacological properties of its structural analogs provide valuable insights into its potential therapeutic applications.

Antiviral Activity

A study on novel N-phenylbenzamide derivatives revealed that certain substitutions on the core structure can lead to significant antiviral activity against Enterovirus 71 (EV 71).[7] For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed potent activity with low cytotoxicity.[7] This suggests that the N-phenylbenzamide scaffold, with a methoxy-substituted benzene ring, is a promising starting point for the development of antiviral agents.

Antiprotozoal Activity

N-phenylbenzamide derivatives have also been investigated as potential agents against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis.[8] These compounds can act as DNA minor groove binders, disrupting the mitochondrial DNA (kDNA) of the parasites and leading to their death.[8]

Other Potential Applications

Derivatives of N-phenylbenzamide have been explored for a range of other biological activities, including:

-

Antiplatelet agents: Certain 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives have shown potential as antiplatelet agents.[9]

-

Histone Deacetylase (HDAC) Inhibitors: The benzamide group is a known zinc-chelating moiety, and derivatives have been designed as HDAC inhibitors with antiproliferative activity against cancer cell lines.[10]

Hypothesized Mechanism of Action: Kinase Inhibition

Given the prevalence of the benzamide scaffold in kinase inhibitors, it is plausible that this compound or its derivatives could exhibit activity against certain protein kinases. The amide linkage can act as a hydrogen bond donor and acceptor, facilitating binding to the ATP-binding site of kinases.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C15H15NO3) [pubchemlite.lcsb.uni.lu]

- 6. 3,4-Dimethoxybenzanilide | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to 3,4-dimethoxy-N-phenylbenzamide

Introduction

3,4-dimethoxy-N-phenylbenzamide is a member of the benzanilide class of organic compounds, characterized by a benzoyl group linked to an aniline moiety through an amide bond. The presence of the dimethoxy substituents on the benzoyl ring and the phenyl group on the nitrogen atom imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a robust framework for its characterization.

Molecular Structure and Synthesis

A fundamental understanding of the molecular structure is crucial for interpreting spectral data. The structure of this compound, with a systematic numbering for NMR assignments, is presented below.

Caption: Molecular structure of this compound.

A reliable method for the synthesis of this compound is through the coupling of 3,4-dimethoxybenzoic acid and aniline using a suitable coupling agent. This method is widely employed in medicinal chemistry for its efficiency and mild reaction conditions.

Experimental Protocol: Amide Coupling

Caption: General workflow for the synthesis of this compound.

A detailed protocol for this amide coupling reaction is as follows:

-

To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and aniline (1.1 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

This method is adapted from a general protocol for amide bond formation and is expected to provide the target compound in good yield.[1]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | s | 1H | N-H |

| ~7.65 | d | 2H | H-2', H-6' |

| ~7.50 | dd | 1H | H-6 |

| ~7.40 | d | 1H | H-2 |

| ~7.35 | t | 2H | H-3', H-5' |

| ~7.15 | t | 1H | H-4' |

| ~6.95 | d | 1H | H-5 |

| ~3.95 | s | 3H | OCH₃ (C4) |

| ~3.93 | s | 3H | OCH₃ (C3) |

Note: This is a predicted spectrum based on known chemical shifts for similar structures and general NMR principles. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons: The spectrum is expected to show a complex pattern in the aromatic region (δ 7.0-8.0 ppm). The two protons on the N-phenyl ring ortho to the amide linkage (H-2' and H-6') are expected to appear as a doublet around 7.65 ppm. The protons meta (H-3' and H-5') and para (H-4') to the amide will likely appear as triplets around 7.35 ppm and 7.15 ppm, respectively.

-

The protons on the 3,4-dimethoxybenzoyl ring will also appear in the aromatic region. The proton at the 2-position (H-2) is expected to be a doublet, while the proton at the 6-position (H-6) will likely be a doublet of doublets due to coupling with H-5. The proton at the 5-position (H-5) is expected to be a doublet.

-

Amide Proton: The N-H proton typically appears as a broad singlet in the downfield region, around 7.80 ppm. Its chemical shift can be concentration and solvent dependent.

-

Methoxy Protons: The two methoxy groups are expected to appear as sharp singlets around 3.93-3.95 ppm, each integrating to three protons. Their distinct chemical shifts are due to their different positions on the aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~165.5 | C=O (C7) |

| ~153.0 | C4 |

| ~149.0 | C3 |

| ~138.0 | C1' |

| ~129.0 | C3', C5' |

| ~127.0 | C1 |

| ~124.5 | C4' |

| ~121.0 | C6 |

| ~120.5 | C2', C6' |

| ~111.0 | C5 |

| ~110.0 | C2 |

| ~56.0 | OCH₃ (C3 & C4) |

Note: This is a predicted spectrum based on known chemical shifts for similar structures and general NMR principles. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The amide carbonyl carbon (C7) is expected to be the most downfield signal, appearing around 165.5 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 110-155 ppm. The carbons attached to the oxygen atoms (C3 and C4) will be the most downfield among the ring carbons due to the deshielding effect of the oxygen atoms. The other aromatic carbons will have distinct chemical shifts based on their electronic environment.

-

Methoxy Carbons: The carbons of the two methoxy groups are expected to resonate at a similar chemical shift, around 56.0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950, ~2850 | Weak | Aliphatic C-H stretch (methoxy) |

| ~1650 | Strong | C=O stretch (Amide I band) |

| ~1540 | Strong | N-H bend (Amide II band) |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1150 | Strong | C-N stretch |

Interpretation of the IR Spectrum

-

N-H Stretch: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.[2][3]

-

C=O Stretch (Amide I): A strong absorption band around 1650 cm⁻¹ is indicative of the carbonyl stretching vibration in a conjugated amide.[2][4]

-

N-H Bend (Amide II): A strong band around 1540 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching, which is characteristic of secondary amides.[2]

-

Aromatic and Aliphatic C-H Stretches: Weak to medium bands above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the methyl groups of the methoxy substituents.

-

C-O and C-N Stretches: Strong bands in the fingerprint region, around 1250 cm⁻¹ and 1150 cm⁻¹, are expected for the aryl-ether C-O and the C-N stretching vibrations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺∙): m/z = 257. The molecular ion peak is expected to be observed, corresponding to the molecular weight of the compound (C₁₅H₁₅NO₃).

-

Key Fragmentation Pathways:

Caption: Key fragmentation pathways for this compound.

Interpretation of the Mass Spectrum

The fragmentation of aromatic amides under EI conditions often involves cleavage of the amide bond.[5][6][7]

-

Formation of the Acylium Ion (m/z = 165): The most prominent fragmentation is expected to be the cleavage of the C-N bond, leading to the formation of the stable 3,4-dimethoxybenzoyl acylium ion at m/z = 165.

-

Loss of a Methyl Radical (m/z = 150): The acylium ion at m/z 165 can further lose a methyl radical from one of the methoxy groups to give a fragment at m/z = 150.

-

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from the acylium ion is a common fragmentation pathway for benzoyl derivatives.

-

Formation of the Phenyl Cation (m/z = 77): The N-phenyl portion can lead to the formation of a phenyl cation at m/z = 77.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust and self-validating system for the identification and characterization of this compound. The predicted spectral data, based on established principles and data from analogous structures, offers a reliable reference for researchers. The detailed interpretation of the spectra, coupled with a plausible synthetic protocol, equips scientists and drug development professionals with the necessary tools for working with this compound.

References

- Al-Hourani, B. J. (2018).

- de Souza, G. E. P., et al. (2018).

- Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St.

- Das, K. G., Funke, P. T., & Bose, A. K. (1964). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society, 86(18), 3729-3732.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.

- PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, March 24). [Video]. YouTube.

- 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. (2021, July 31).

- MASS SPECTROMETRY: FRAGMENTATION P

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Perjési, P., & Dinya, Z. (2001). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Journal of the Brazilian Chemical Society, 12(6), 743-749.

- Sharma, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(42), 5485-5488.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,4-Dimethoxy-2-phenylbenzamide | C15H15NO3 | CID 67923869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-dimethoxy-N-[4-(phenoxymethyl)phenyl]benzamide | C22H21NO4 | CID 3973387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide | C18H21NO3 | CID 669333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C15H15NO3) [pubchemlite.lcsb.uni.lu]

Foreword: Charting the Investigational Path for a Novel Benzamide

Sources

- 1. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of 3,4-dimethoxy-N-phenylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive framework for conducting the preliminary bioactivity screening of 3,4-dimethoxy-N-phenylbenzamide, a small molecule with potential therapeutic applications. As a member of the benzamide class, which is known for a wide range of biological activities, this compound warrants a systematic investigation to elucidate its pharmacological profile.[1][2] We present a tiered screening cascade designed to first establish a foundational understanding of the compound's cytotoxic profile, followed by targeted, hypothesis-driven assays to explore potential mechanisms of action. This document details the rationale behind experimental choices, provides validated, step-by-step protocols for key in vitro assays, and offers guidance on data interpretation, empowering research teams to efficiently and rigorously assess the compound's potential as a lead candidate for further development.

Introduction: Rationale and Strategic Approach

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The N-phenylbenzamide core is a well-established pharmacophore found in numerous clinically significant drugs. Analogs and derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4][5] The presence of dimethoxy substitutions on the benzoyl ring can enhance lipophilicity and hydrogen-bonding capacity, features critical for interaction with biological targets.[1] Specifically, compounds featuring a 3,4-dimethoxy substitution pattern have been investigated for antimicrobial and other activities.[6] Therefore, a systematic preliminary screening of this compound is a logical step to uncover its therapeutic potential.

A Tiered Screening Strategy

To maximize efficiency and resource allocation, a hierarchical screening approach is proposed. This strategy ensures that foundational data on cytotoxicity informs the design and concentration ranges of subsequent, more complex mechanistic assays.

-

Tier 1: Foundational Cytotoxicity Assessment. The initial step involves evaluating the compound's general effect on cell viability. This is crucial to identify a therapeutic window and distinguish between targeted bioactivity and non-specific toxicity.

-

Tier 2: Mechanistic Exploration. Based on the cytotoxicity profile and the known activities of related benzamide structures, a panel of target-based assays will be employed. This guide focuses on two common mechanisms: enzyme inhibition and receptor binding, which are frequent modes of action for this class of compounds.[7][8][9]

Caption: A tiered workflow for preliminary bioactivity screening.

Tier 1: Foundational Cytotoxicity Screening

The primary goal of this tier is to quantify the effect of this compound on cell metabolic activity, which serves as a proxy for cell viability.[10][11] This is a critical first pass to understand the compound's general toxicity.

Assay Selection: The Case for the XTT Assay

Among the various colorimetric methods for assessing cell viability, tetrazolium salt-based assays like MTT and XTT are widely used.[12][13] Both rely on the principle that mitochondrial dehydrogenases in metabolically active cells reduce a tetrazolium salt to a colored formazan product.[10][12]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This well-established assay produces a water-insoluble purple formazan, which requires an additional solubilization step using an organic solvent like DMSO.[12][13] This step increases hands-on time and can introduce variability.[14]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The XTT assay was developed to overcome the limitations of MTT.[14] It utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product.[12][13] This eliminates the solubilization step, streamlining the protocol and making it more suitable for high-throughput screening.[14]

Given its efficiency and reduced potential for error, the XTT assay is the recommended method for this preliminary screen.[14]

Detailed Experimental Protocol: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format and should be adapted based on the specific cell line and laboratory conditions.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., HeLa, HepG2) and a non-cancerous control cell line (e.g., HEK293) to assess potency and selectivity.

Materials:

-

Selected cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

-

96-well flat-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader capable of measuring absorbance at 450-500 nm.[12]

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical concentration range might be 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

XTT Reagent Addition:

-

Incubation and Measurement:

Data Presentation and Interpretation

The raw absorbance values are processed to determine the percentage of cell viability relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the IC50 value.

Data Calculation:

-

Subtract the average absorbance of the "no-cell" blank from all other wells.

-

Calculate the percentage of viability for each concentration using the formula: % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100

Table 1: Hypothetical Cytotoxicity Data for this compound

| Concentration (µM) | % Viability (HeLa) | % Viability (HEK293) |

| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 |

| 0.1 | 98.2 ± 3.9 | 99.1 ± 4.8 |

| 1 | 85.7 ± 5.2 | 95.3 ± 4.1 |

| 10 | 51.3 ± 3.1 | 88.6 ± 3.7 |

| 50 | 15.4 ± 2.5 | 65.2 ± 6.0 |

| 100 | 5.8 ± 1.9 | 42.1 ± 5.5 |

| Calculated IC50 | ~10.5 µM | >100 µM |

Interpretation: An IC50 value is the concentration of the compound required to inhibit cell viability by 50%. A lower IC50 indicates higher potency. In the hypothetical data above, the compound shows selective cytotoxicity against the HeLa cancer cell line while being significantly less toxic to the non-cancerous HEK293 cells. This selectivity is a desirable characteristic for a potential therapeutic agent. All subsequent mechanistic assays should be conducted at concentrations well below the IC50 for the cell line of interest to avoid confounding results from general toxicity.

Tier 2: Mechanistic Exploration

With a defined cytotoxic profile, the next step is to investigate how the compound might be exerting its effects. This involves target-based assays.

Caption: Potential interaction points for a bioactive compound.

Enzyme Inhibition Assays

Many drugs function by inhibiting the activity of specific enzymes.[7] An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of the test compound to determine its inhibitory potential.[15]

Principle: Enzyme inhibitors can be classified based on their mechanism of action (e.g., competitive, non-competitive, uncompetitive).[16] A preliminary screen aims to identify if inhibition occurs and to quantify its potency (IC50). The assay typically measures the appearance of a product or disappearance of a substrate over time, often via a change in absorbance or fluorescence.[17]

Generic Protocol for an Enzyme Inhibition Assay:

Objective: To determine if this compound inhibits a specific target enzyme (e.g., a kinase, protease, or metabolic enzyme relevant to a disease pathway).

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (ideally one that produces a chromogenic or fluorogenic product)

-

Assay buffer optimized for enzyme activity

-

This compound (serial dilutions)

-

Known inhibitor of the enzyme (positive control)

-

96-well microplate (e.g., clear for colorimetric, black for fluorescent)

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Assay Buffer.

-

Test Compound at various concentrations (or vehicle control/positive control).

-

Enzyme solution.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the compound to bind to the enzyme.[15]

-

Reaction Initiation: Add the substrate to each well to start the reaction.[15]

-

Measurement: Immediately begin measuring the absorbance or fluorescence at regular time intervals using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time and measure the final signal.

-

Data Analysis:

-